molecular formula C10H6F2O3 B2674370 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid CAS No. 83844-24-0

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid

Cat. No.: B2674370
CAS No.: 83844-24-0
M. Wt: 212.152
InChI Key: VXEIUAVCQAVVOW-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid typically involves the reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenylboronic acid
  • 3,4-Difluorophenylacetic acid
  • 3,4-Difluorophenyl isocyanate

Uniqueness

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid is unique due to its specific structural features, such as the presence of both a difluorophenyl group and a butenoic acid moiety. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various scientific domains.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to a butenoic acid moiety, which contributes to its unique chemical properties. Its structure allows it to act as a Michael acceptor, enabling it to interact with nucleophilic sites on proteins and other biomolecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific molecular targets. This interaction is facilitated by the following mechanisms:

  • Michael Addition: The enone moiety can react with thiol groups in cysteine residues of proteins, leading to irreversible modifications.
  • Enzyme Inhibition: The compound has been shown to inhibit various enzymes by binding to their active sites or allosteric sites, thereby modulating their activity .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines:

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)3.2
HeLa (Cervical Cancer)2.5

The compound's mechanism in cancer cells involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival and growth.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have revealed that it possesses activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These findings suggest potential applications in developing new antimicrobial agents.

Study on Enzyme Inhibition

A study published in Nature Communications explored the inhibitory effects of this compound on JNK1 (c-Jun N-terminal kinase). The results indicated that the compound selectively inhibited JNK1 with an IC50 value of 0.5 μM, demonstrating its potential as a therapeutic agent for diseases involving JNK signaling pathways .

Antiviral Activity

In another study focusing on HIV integrase inhibitors, derivatives of this compound were synthesized and tested. The results showed promising antiviral activity with IC50 values ranging from 10 nM to 100 nM against HIV strains .

Research Applications

The compound is being explored for various applications:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Biochemistry: Investigating its role as an enzyme inhibitor and understanding its interaction with biomolecules.
  • Pharmacology: Assessing its therapeutic potential and safety profiles in preclinical models.

Properties

IUPAC Name

(E)-4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-5H,(H,14,15)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEIUAVCQAVVOW-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C=CC(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(=O)/C=C/C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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